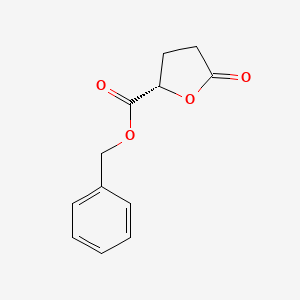
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is an organic compound that features a benzyl group attached to a tetrahydrofuran ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate typically involves the esterification of (S)-5-oxotetrahydrofuran-2-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions to yield the desired ester. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl (S)-5-hydroxytetrahydrofuran-2-carboxylate.
Substitution: Benzyl halides, benzylamines.
Scientific Research Applications
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The tetrahydrofuran ring and carboxylate group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Used as a topical medication for treating scabies and lice.
Benzyl alcohol: Commonly used as a solvent and preservative in pharmaceutical formulations.
Benzyl chloride: An important intermediate in organic synthesis, particularly in the production of benzyl derivatives.
Uniqueness
Benzyl (S)-5-oxotetrahydrofuran-2-carboxylate is unique due to its combination of a benzyl group with a tetrahydrofuran ring and a carboxylate functional group. This structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
benzyl (2S)-5-oxooxolane-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
InChI Key |
GQLAGRCSFWBJAM-JTQLQIEISA-N |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)OC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















